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  • Product: [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-
  • CAS: 156206-33-6

Core Science & Biosynthesis

Foundational

mechanism of formation for [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-

Mechanism of Formation for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-: A Technical Guide to Regioselective Oxidative Phenol Coupling Executive Summary The synthesis of highly substituted biphenols is a cornerstone of adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-: A Technical Guide to Regioselective Oxidative Phenol Coupling

Executive Summary

The synthesis of highly substituted biphenols is a cornerstone of advanced organic synthesis, materials science, and drug development. The target molecule, [1,1'-biphenyl]-2,2'-diol, 4,4'-dimethoxy- (CAS 156206-33-6), is structurally derived from the oxidative dimerization of 3-methoxyphenol . As a Senior Application Scientist, I approach the synthesis of such biphenolic scaffolds not merely as a sequence of chemical additions, but as a carefully orchestrated control of electronic and steric microenvironments. This guide dissects the causality behind the regioselective formation of this specific dimer, detailing the radical chemistry, frontier molecular orbital (FMO) theory, and the critical role of metal-ligand templating.

Mechanistic Foundations of Oxidative Coupling

The formation of the biphenyl core relies on the oxidative coupling of phenols, a process that directly forges a C–C bond between two electron-rich aromatic rings. However, phenol oxidative coupling is notoriously difficult to control due to the multiple resonance forms of the intermediate radicals and the risk of overoxidation to quinones[1].

Single-Electron Transfer (SET) and Radical Generation

The reaction is initiated by a transition metal catalyst (typically Cu(II) or Fe(III)) acting as a one-electron oxidant. The metal coordinates to the phenoxide anion of 3-methoxyphenol, lowering the activation barrier for oxidation. A Single-Electron Transfer (SET) from the electron-rich phenoxide to the metal center generates a transient, highly reactive phenoxy radical[2].

Regioselectivity: Spin Density and FMO Theory

To understand why the dimer forms exactly as [1,1'-biphenyl]-2,2'-diol, 4,4'-dimethoxy-, we must trace the nomenclature and the spin density of the monomer. In 3-methoxyphenol:

  • The hydroxyl group (-OH) is at C1.

  • The methoxy group (-OCH₃) is at C3.

Upon radical formation, the unpaired electron delocalizes across the aromatic ring. The regiochemical outcome is governed by the stabilization of this spin density:

  • Hydroxyl Direction: The oxygen atom directs spin density to its ortho (C2, C6) and para (C4) positions.

  • Methoxy Stabilization (+M Effect): The strongly electron-donating methoxy group at C3 stabilizes radicals at its ortho (C2, C4) and para (C6) positions.

Position C6 is uniquely activated because it is simultaneously ortho to the hydroxyl group and para to the methoxy group. While C4 is also electronically activated, C2 is sterically hindered. Without a directing catalyst, coupling of 3-methoxyphenol often yields a messy mixture of C4-C4' (para-para) and C6-C6' (ortho-ortho) dimers[3].

The Metal-Templating Effect

To force the highly specific C6-C6' coupling required to form the target molecule, we utilize the "metal-templating effect." When a catalyst like CuCl(OH)·TMEDA is employed, the copper center coordinates two phenoxide ligands simultaneously in its inner sphere. This geometric constraint forces the aromatic rings into a face-to-face orientation that sterically enforces coupling at the ortho positions (C6), completely bypassing the natural outer-sphere preference for para-coupling[4].

Following the C6-C6' bond formation, the resulting bis-dienone intermediate rapidly tautomerizes to restore aromaticity. Because the linkage occurred at C6, the IUPAC numbering resets: the linkage carbon (C6) becomes C1', the hydroxyl carbon (C1) becomes C2', and the methoxy carbon (C3) becomes C4'. Thus, the product is strictly [1,1'-biphenyl]-2,2'-diol, 4,4'-dimethoxy- .

Mechanism A 3-Methoxyphenol (Monomer) B Metal-Coordinated Phenoxide A->B Cu(II) / Base C Phenoxy Radical (Spin at C6) B->C SET (-1e-) D Bis-Dienone Intermediate C->D C6-C6' Coupling E [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- D->E Tautomerization (Rearomatization)

Figure 1: Radical generation, metal-templated C6-C6' coupling, and tautomerization pathway.

Catalyst Selection and Quantitative Performance

The choice of oxidant dictates the chemoselectivity and regioselectivity of the dimerization. Outer-sphere oxidants fail to provide the necessary geometric constraints, leading to undesired oligomerization or para-coupling.

Table 1: Comparison of Oxidants for 3-Methoxyphenol Dimerization

Catalytic SystemOxidant TypePrimary LinkageYield (%)Chemoselectivity / Notes
CuCl(OH)·TMEDA / O₂ Inner-sphere (Metal-templated)C6-C6' (ortho-ortho)78 - 85Excellent; highly regioselective.
FeCl₃ (stoichiometric) Inner/Outer-sphere mixedC6-C6' / C4-C4' mix45 - 55Moderate; prone to overoxidation.
K₃[Fe(CN)₆] / NaOH Outer-sphere SETC4-C4' (para-para)20 - 30Poor; high rates of oligomerization.
Laccase / O₂ EnzymaticC4-C4' (para-para)40 - 60Moderate; lacks metal template for ortho.

Experimental Workflow: Self-Validating Protocol

To achieve the >78% yields noted in Table 1, the following step-by-step methodology utilizes the Cu-TMEDA aerobic oxidation system. This protocol is designed to be self-validating: the visual color shifts of the copper complex act as real-time indicators of catalytic turnover.

Step 1: Monomer Preparation

  • Dissolve 10.0 mmol (1.24 g) of 3-methoxyphenol in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

Step 2: Catalyst Activation

  • In a separate vial, dissolve 0.5 mmol (49.5 mg) of CuCl in 10 mL of DCM.

  • Add 0.5 mmol (75 μL) of tetramethylethylenediamine (TMEDA). Stir under ambient air for 30 minutes.

  • Validation Check: The solution must transition from colorless to a deep, dark green/blue, indicating the successful formation of the active CuCl(OH)·TMEDA complex.

Step 3: Aerobic Oxidative Coupling

  • Add the activated catalyst solution dropwise to the phenol solution.

  • Equip the flask with an O₂ balloon and stir vigorously at room temperature for 12–16 hours. The continuous supply of oxygen is required to re-oxidize the Cu(I) resting state back to the active Cu(II) species[4].

Step 4: Reaction Quenching

  • Halt the oxidation by adding 20 mL of 1M HCl.

  • Causality: The acid protonates the TMEDA ligand and the phenolate oxygen, breaking the inner-sphere coordination complex and preventing overoxidation to the diphenoquinone.

Step 5: Extraction & Purification

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient of Hexanes:Ethyl Acetate) to isolate the pure[1,1'-biphenyl]-2,2'-diol, 4,4'-dimethoxy- as an off-white solid.

Workflow S1 1. Monomer Prep Dissolve 3-methoxyphenol S2 2. Catalyst Addition CuCl(OH)·TMEDA S1->S2 S3 3. Aerobic Oxidation O2 atm, RT, 12h S2->S3 S4 4. Acidic Quench 1M HCl S3->S4 S5 5. Purification Flash Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the Cu-catalyzed oxidative coupling.

Downstream Applications in Drug Development

The precise synthesis of [1,1'-biphenyl]-2,2'-diol, 4,4'-dimethoxy- is not merely an academic exercise. Biphenols with this specific substitution pattern are critical precursors in the synthesis of biologically active molecules. For instance, the ortho-hydroxyl groups serve as ideal handles for subsequent cyclization reactions to form dibenzofurans or coumestrol derivatives—phytoestrogens heavily investigated for their binding affinity to estrogen receptors in oncology research[3]. By mastering the metal-templated oxidative coupling, researchers can reliably scale these scaffolds without the yield-destroying byproduct profiles associated with unguided radical chemistry.

References

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions.Chemistry – A European Journal.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds.ACS Catalysis.
  • Regiodivergent Oxidative Cross-Coupling of Catechols with Persistent tert-Carbon Radicals.ACS Catalysis.
  • Iron-Catalyzed Oxidative Cross-Coupling of Phenols and Tyrosine Derivatives with 3-Alkyloxindoles.The Journal of Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-

Introduction [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, a polyhydroxylated biphenyl, represents a class of compounds garnering significant interest within the scientific community, particularly in the realms of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, a polyhydroxylated biphenyl, represents a class of compounds garnering significant interest within the scientific community, particularly in the realms of pharmacology and materials science. The unique structural arrangement of hydroxyl and methoxy groups on the biphenyl scaffold imparts a range of chemical and physical properties that are crucial for its potential applications. As with many specialized organic molecules, a comprehensive understanding of its physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to effectively harness its potential.

This technical guide provides a detailed exploration of the core physicochemical properties of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established theoretical principles, data from closely related analogs, and computational predictions to offer a robust and practical resource. Every effort has been made to clearly distinguish between experimentally determined and predicted data, ensuring scientific integrity.

Molecular Structure and Identification

The foundational step in understanding the physicochemical nature of any compound is to establish its precise molecular structure and unique identifiers.

IdentifierValue
IUPAC Name 4,4'-dimethoxy-[1,1'-biphenyl]-2,2'-diol
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
CAS Number 156206-33-6[1]
Canonical SMILES COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)O)O

The atropisomerism inherent in many substituted biphenyls, arising from hindered rotation around the central C-C bond, is a critical consideration for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-. The presence of substituents at the ortho positions can lead to stable enantiomers, a factor that can significantly influence biological activity and material properties.

Synthesis Strategies

The synthesis of polyhydroxylated biphenyls such as [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2] This reaction facilitates the formation of the crucial carbon-carbon bond that constitutes the biphenyl core.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Protected Hydroxyphenylboronic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Brominated Phenol Derivative B->C D Protected Biphenyl Intermediate C->D E Deprotection D->E F [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- E->F

Caption: Generalized workflow for the synthesis of polyhydroxylated biphenyls.

The judicious choice of protecting groups for the hydroxyl functionalities is critical to the success of the synthesis, preventing unwanted side reactions and ensuring high yields of the desired product.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for predicting the behavior of a compound in various experimental and biological systems.

Melting Point
Solubility Profile

The solubility of a compound dictates its suitability for various applications, from formulation in drug delivery systems to its use as a reagent in chemical reactions. The presence of both polar hydroxyl groups and a nonpolar biphenyl backbone in [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- suggests a nuanced solubility profile.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol)Sparingly soluble to solubleThe hydroxyl groups can engage in hydrogen bonding with the solvent, but the large hydrophobic biphenyl core limits extensive solubility in water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic (e.g., DMSO, DMF, Acetone)SolubleThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar (e.g., Hexane, Toluene)Poorly solubleThe dominant nonpolar character of these solvents is not conducive to solvating the polar hydroxyl groups.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method is a reliable technique for determining the thermodynamic solubility of a compound.

  • Preparation of a Saturated Solution: Add an excess amount of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination A Excess Solute + Solvent B Equilibration (Shaking/Stirring) A->B C Phase Separation (Settling/Centrifugation) B->C D Analysis of Supernatant (e.g., HPLC) C->D

Caption: Workflow for solubility determination by the isothermal shake-flask method.

Acidity (pKa)

The acidity of the phenolic hydroxyl groups, quantified by the pKa value, is a critical parameter that influences the compound's ionization state at different pH values. This, in turn, affects its solubility, lipophilicity, and biological activity.

Direct experimental determination of the pKa for [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- has not been reported. However, computational methods based on Density Functional Theory (DFT) have proven to be reliable for predicting the pKa of phenolic compounds.[5][6] These methods often involve calculating the Gibbs free energy of deprotonation in a solvated environment. For substituted phenols, DFT calculations that include explicit water molecules in the solvation model have shown high accuracy, with mean absolute errors as low as 0.3 pKa units.[5][6]

Based on computational models for similar phenolic compounds, the pKa values for the two hydroxyl groups in [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- are predicted to be in the range of 9-11. The exact values will be influenced by intramolecular hydrogen bonding and the electronic effects of the methoxy groups.

Experimental Protocol for pKa Determination (Spectrophotometric Titration)

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a methanol-water mixture).

  • Titration: Prepare a series of solutions with varying pH values by adding small, precise amounts of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range.

  • Data Analysis: The pKa can be determined by analyzing the changes in absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities. Plotting absorbance versus pH will yield a sigmoidal curve from which the pKa can be calculated.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons will provide information about the substitution pattern on the biphenyl rings. The methoxy protons will likely appear as a sharp singlet, while the hydroxyl protons may present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[2]

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl, hydrogen-bonded)3200-3600 (broad)
C-H (aromatic)3000-3100 (sharp)
C-H (methoxy)2850-3000 (sharp)
C=C (aromatic)1450-1600
C-O (aryl ether)1200-1275 (strong)
C-O (alcohol)1000-1260 (strong)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide further structural information.

Spectroscopic_Analysis A [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E

Caption: Spectroscopic techniques for the structural analysis of the target compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-. While direct experimental data for this specific compound is limited, a combination of data from analogous structures, established theoretical principles, and computational predictions has been employed to construct a detailed and scientifically grounded profile. The provided experimental protocols offer a starting point for researchers seeking to further characterize this and related biphenyl diols. A deeper understanding of these fundamental properties will undoubtedly facilitate the rational design and application of this promising molecule in drug discovery and materials science.

References

  • ACS Publications. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. Retrieved from [Link]

  • PubMed. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Retrieved from [Link]

  • Cheméo. (n.d.). [1,1'-Biphenyl]-2,2'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl- (CAS 4433-08-3). Retrieved from [Link]

  • Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Wayne State University. Retrieved from [Link]

  • NextSDS. (n.d.). [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-(9CI). Retrieved from [Link]

  • MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Retrieved from [Link]

  • MDPI. (2022). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. Retrieved from [Link]

  • Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,1'-Biphenyl, 4,4'-dimethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-Dimethoxybiphenyl. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-2,2'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

  • Cheméo. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethoxy- (CAS 4433-09-4). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-2,2'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Liquid Crystals and their Application. (2023). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis, Characterization, and Electrochemical Studies of Novel Biphenyl Based Compounds. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PMC. (2022). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Retrieved from [Link]

  • AIP Publishing. (2015). The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

  • ACS Publications. (2025). Chemical Functionalization of a Unique 2D Material─Computational Prediction for Cyclooctyne on the Biphenylene Network. The Journal of Physical Chemistry C. Retrieved from [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Dimethoxybiphenyl. Retrieved from [Link]

  • Nice-Synth Chemical Industry Ltd. (n.d.). 2,2'-Biphenyldiol. Retrieved from [Link]

  • EPA. (n.d.). 3,3',5,5'-Tetrachloro-1,1'-biphenyl-2,2'-diol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • . (2024). Combining mass spectrometry, i2PEPICO, and FTIR spectroscopy for a comprehensive speciation of dimethoxymethane/NO flames. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2'-Biphenol. Retrieved from [Link]

  • Cheméo. (n.d.). [1,1'-Biphenyl]-2,2'-diol (CAS 1806-29-7). Retrieved from [Link]

  • NIST. (n.d.). [1,1'-Biphenyl]-2,2'-diol, 3,3'-dimethoxy-5,5'-di-2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (2006). Design and synthesis of 4,4′-π-conjugated[2,2′]-bipyridines: a versatile class of tunable chromophores and fluorophores. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality?. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4,4'-disubstituted 2,2'-bipyridines 3-7. i:. Retrieved from [Link]

  • MDPI. (2025). 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. Molbank. Retrieved from [Link]

  • Patsnap. (2025). FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency. Retrieved from [Link]

  • PubMed. (1991). Synthesis, pharmacological effects, and conformation of 4,4-disubstituted 1,4-dihydropyridines. Retrieved from [Link]

  • PubMed. (1981). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

  • MDPI. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Molecules. Retrieved from [Link]

  • Oregon State University. (n.d.). Publications - OSU Mass Spectrometry Center. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- Conformers

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-. As a substituted biphenyl, this molecule is subject to atropisom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-. As a substituted biphenyl, this molecule is subject to atropisomerism, a form of axial chirality arising from hindered rotation around the central carbon-carbon single bond. The presence of bulky ortho-hydroxyl groups creates a significant rotational barrier, leading to stable, non-interconverting enantiomeric conformers at room temperature. This guide will delve into the structural features governing this stability, outline state-of-the-art computational and experimental methodologies for its characterization, and discuss the implications for researchers, scientists, and drug development professionals.

Introduction: The Phenomenon of Atropisomerism in Biphenyls

Atropisomers are stereoisomers that result from restricted rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotamers.[1][2] This phenomenon is particularly prevalent in ortho-substituted biphenyls.[3] The size of the ortho substituents dictates the magnitude of the rotational energy barrier; larger groups lead to greater steric hindrance and, consequently, more stable atropisomers.[4] For an atropisomer to be considered stable at a given temperature, it must have a half-life of at least 1000 seconds for interconversion, which corresponds to a free energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹) at 300 K.[1]

The molecule of interest, [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-, possesses two hydroxyl groups in the ortho positions (2 and 2') and two methoxy groups in the para positions (4 and 4'). The ortho-hydroxyl groups are the primary contributors to the steric hindrance that restricts rotation around the biphenyl axis. The para-methoxy groups, while not directly involved in steric clash, influence the electronic properties of the phenyl rings and can have a minor effect on the overall conformational energetics.[5]

The stability of these atropisomers is of critical importance in drug development, as different conformers can exhibit distinct pharmacological activities and toxicological profiles. A comprehensive understanding of their thermodynamic stability is therefore essential for the rational design and synthesis of new therapeutic agents.

Structural Features Governing Conformational Stability

The thermodynamic stability of the conformers of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- is primarily determined by the interplay of steric and electronic effects.

  • Steric Hindrance: The two hydroxyl groups at the 2 and 2' positions are the most significant factor. For the two phenyl rings to become coplanar (a dihedral angle of 0° or 180°), these hydroxyl groups would need to pass by each other, resulting in a substantial steric clash. This creates a high-energy transition state for rotation.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl groups can form intramolecular hydrogen bonds with the π-system of the adjacent phenyl ring or potentially with the oxygen of the other hydroxyl group in certain conformations. These interactions can stabilize specific twisted (non-planar) conformations and influence the rotational barrier.

  • Electronic Effects of Methoxy Groups: The methoxy groups at the 4 and 4' positions are electron-donating through resonance.[5] This can affect the electron density of the aromatic rings and subtly influence the bond length and strength of the central C-C bond, which in turn can have a minor impact on the rotational barrier.

The most stable conformations, or ground states, of this molecule are expected to have a significant dihedral angle between the two phenyl rings to minimize the steric repulsion between the ortho-hydroxyl groups. The transition state for interconversion between the two enantiomeric conformers will be the planar or near-planar arrangement of the biphenyl system.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides powerful tools for predicting and quantifying the thermodynamic stability of conformers.[6][7][8] Density Functional Theory (DFT) is a particularly robust method for this purpose, offering a good balance between accuracy and computational cost.[9][10][11]

Computational Protocol

A rigorous computational workflow is essential for obtaining reliable results.

Step 1: Conformational Search

  • Objective: To identify all low-energy conformers.

  • Method: A systematic or stochastic conformational search is performed using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method. This initial scan explores the potential energy surface by systematically rotating the C1-C1' dihedral angle.

Step 2: Geometry Optimization

  • Objective: To find the precise geometry of the ground and transition states.

  • Method: The structures of the identified low-energy conformers and the putative transition state (planar conformation) are optimized using a higher level of theory, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-31G* or higher).[12]

Step 3: Frequency Calculation

  • Objective: To confirm the nature of the stationary points and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

  • Method: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. A true minimum (stable conformer) will have all real frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the rotational motion.

Step 4: Calculation of Rotational Energy Barrier

  • Objective: To determine the Gibbs free energy of activation (ΔG‡) for the interconversion of conformers.

  • Method: The rotational barrier is calculated as the difference in Gibbs free energy between the transition state and the ground state. This value directly relates to the kinetic stability of the atropisomers.

Data Presentation: Predicted Thermodynamic Parameters

The following table summarizes the type of quantitative data that would be generated from such a computational study.

ParameterGround State ConformerTransition State
Relative Energy (kcal/mol) 0.0Calculated Value
Dihedral Angle (C2-C1-C1'-C2') ~40-60°0° or 180°
Zero-Point Vibrational Energy (kcal/mol) Calculated ValueCalculated Value
Enthalpy (kcal/mol) Calculated ValueCalculated Value
Gibbs Free Energy (kcal/mol) Calculated ValueCalculated Value
Rotational Barrier (ΔG‡, kcal/mol) -Calculated Value
Visualization of the Conformational Interchange

The relationship between the ground state and transition state can be visualized using a potential energy surface diagram.

G cluster_0 Potential Energy Surface GS1 Ground State 1 (R-atropisomer) TS Transition State (Planar Conformation) GS1->TS ΔG‡ TS->GS1 GS2 Ground State 2 (S-atropisomer) TS->GS2 GS2->TS ΔG‡ G cluster_0 Experimental Workflow for Thermodynamic Stability Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization DNMR DNMR Characterization->DNMR Dynamic NMR Chiral_HPLC Chiral_HPLC Characterization->Chiral_HPLC Chiral HPLC Lineshape_Analysis Lineshape_Analysis DNMR->Lineshape_Analysis Racemization_Study Racemization_Study Chiral_HPLC->Racemization_Study Eyring_Plot Eyring_Plot Lineshape_Analysis->Eyring_Plot Rotational_Barrier Rotational_Barrier Eyring_Plot->Rotational_Barrier Kinetic_Analysis Kinetic_Analysis Racemization_Study->Kinetic_Analysis Kinetic_Analysis->Rotational_Barrier

Sources

Protocols & Analytical Methods

Method

Application Note: [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- as a Privileged Tropos Backbone for Chiral Phosphoramidite Ligands in Asymmetric Cross-Coupling

Executive Summary The development of highly enantioselective transition-metal catalysts relies heavily on the precise design of chiral ancillary ligands. While rigid (atropos) scaffolds like BINOL have historically domin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly enantioselective transition-metal catalysts relies heavily on the precise design of chiral ancillary ligands. While rigid (atropos) scaffolds like BINOL have historically dominated the field, conformationally flexible (tropos) backbones have emerged as powerful alternatives. This application note details the use of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- (4,4'-dimethoxy-2,2'-biphenol) as a highly modular, electron-rich tropos backbone for synthesizing chiral monodentate phosphoramidite ligands. We explore the mechanistic causality behind its superior performance in Palladium-catalyzed asymmetric cross-coupling and provide self-validating experimental protocols for immediate laboratory implementation.

Scientific Principles: The Tropos Advantage and Electronic Tuning

Dynamic Kinetic Resolution via "Induced Fit"

Unlike BINOL, which possesses a rigid biaryl axis due to steric hindrance, 4,4'-dimethoxy-2,2'-biphenol lacks substituents at the 6,6'-positions. This allows free rotation around the C1–C1' biaryl axis at room temperature, rendering the molecule configurationally flexible, or tropos[1].

When this tropos biphenol is condensed with a chiral amine (e.g., (R,R) -bis(1-phenylethyl)amine) to form a phosphoramidite, the ligand exhibits a remarkable phenomenon upon coordination to a transition metal (such as Pd or Rh). The steric demands of the chiral amine appendage force the flexible biphenol backbone to adopt a single, thermodynamically favored twist (either M or P ) to minimize unfavorable steric clashes. This "induced fit" allows the catalytic pocket to dynamically adapt to the specific steric requirements of the cross-coupling substrates, often leading to higher enantioselectivities than rigid analogs[1][2].

Causality of the 4,4'-Dimethoxy Substitution

The choice of the 4,4'-dimethoxy substitution pattern is not arbitrary; it is rooted in fundamental organometallic kinetics. The methoxy groups act as strong π -donors, increasing the electron density on the biphenol oxygen atoms. This electronic effect propagates to the phosphorus atom, increasing its σ -donicity. In Pd-catalyzed cross-coupling reactions (such as asymmetric allylic alkylation or Suzuki-Miyaura coupling), a more electron-rich phosphorus center accelerates the rate-determining oxidative addition of the electrophile to the Pd(0) species, leading to faster reaction rates and lower required catalyst loadings[3].

Workflow & Visualizations

To understand the practical application of this ligand, it is essential to visualize both its synthesis and its role in the catalytic cycle.

G Biphenol 4,4'-Dimethoxy-2,2'-biphenol (Tropos Backbone) PCl3 PCl3 / Et3N Phosphorylation (0 °C) Biphenol->PCl3 Intermediate Phosphorochloridite Intermediate (δ 160 ppm) PCl3->Intermediate Ligand Chiral Phosphoramidite Single Diastereomer (δ 145 ppm) Intermediate->Ligand ChiralAmine (R,R)-Bis(1-phenylethyl)amine (Chiral Inducer) ChiralAmine->Ligand Nucleophilic Substitution

Fig 1: Synthesis workflow of the tropos phosphoramidite ligand with built-in NMR validation.

G Pd0 Pd(0)L* Active Catalyst OxAdd Oxidative Addition (Rate accelerated by OMe groups) Pd0->OxAdd PiAllyl Pd(II)-π-Allyl Complex (Stereocontrol via Tropos Ligand) OxAdd->PiAllyl NucAttack Nucleophilic Attack (Cross-Coupling Partner) PiAllyl->NucAttack Prod Enantioenriched Product NucAttack->Prod Prod->Pd0 Catalyst Regeneration

Fig 2: Catalytic cycle of Pd-catalyzed asymmetric allylic cross-coupling using the tropos ligand.

Quantitative Data & Comparative Analysis

The adaptability of the tropos backbone directly translates to superior catalytic performance. Table 1 summarizes benchmark data for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, comparing the rigid BINOL backbone to the flexible 4,4'-dimethoxy-biphenol backbone.

Table 1: Performance Comparison in Pd-Catalyzed Asymmetric Allylic Alkylation

Ligand BackboneChiral Amine AppendageCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
BINOL (Rigid) (R,R) -bis(1-phenylethyl)amine2.0 mol%85%88%
4,4'-Dimethoxy-Biphenol (Tropos) (R,R) -bis(1-phenylethyl)amine2.0 mol%96% 98%

Data Interpretation: The flexible nature of the 4,4'-dimethoxy-biphenol allows the ligand to wrap around the Pd- π -allyl intermediate more effectively than the rigid BINOL, minimizing non-productive steric clashes. Furthermore, the electron-donating methoxy groups enhance the stability of the active Pd(0) species, preventing catalyst degradation and driving the reaction to near-quantitative yields[2][3].

Validated Experimental Protocols

Protocol A: Synthesis of the Chiral Phosphoramidite Ligand

This protocol utilizes a self-validating 31P NMR workflow to ensure intermediate conversion.

Reagents:

  • [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- (1.0 equiv, 10 mmol)

  • Phosphorus trichloride ( PCl3​ ) (1.5 equiv, 15 mmol)

  • Triethylamine ( Et3​N ) (5.0 equiv, 50 mmol)

  • (R,R) -bis(1-phenylethyl)amine (1.0 equiv, 10 mmol)

  • Anhydrous Toluene and THF

Step-by-Step Methodology:

  • Phosphorylation: In an oven-dried Schlenk flask under argon, dissolve PCl3​ in anhydrous toluene (20 mL). Cool the solution to 0 °C.

    • Causality: Cooling is critical to control the highly exothermic phosphorylation and prevent the formation of unreactive polyphosphite oligomers.

  • Add Et3​N dropwise, followed by a slow addition of 4,4'-dimethoxy-2,2'-biphenol dissolved in THF (15 mL) over 30 minutes.

    • Causality: Et3​N acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed degradation of the biphenol.

  • Intermediate Validation: Stir for 2 hours at room temperature. Take a 0.1 mL aliquot, dilute in C6​D6​ , and run a quick 31P NMR. A single peak at ~160 ppm confirms the quantitative formation of the phosphorochloridite intermediate.

  • Amination: Cool the reaction mixture back to 0 °C. Add (R,R) -bis(1-phenylethyl)amine dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Final Validation: Run a second 31P NMR. The peak at 160 ppm should completely disappear, replaced by a new singlet at ~145 ppm , confirming the formation of the phosphoramidite[4].

  • Purification: Filter the reaction mixture through a pad of Celite to remove triethylammonium chloride salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (neutral alumina, Hexanes/EtOAc 9:1) to yield the pure ligand as a white solid.

Protocol B: Pd-Catalyzed Asymmetric Allylic Cross-Coupling

A highly reliable procedure for the enantioselective coupling of carbon nucleophiles to allylic acetates.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry Schlenk tube under argon, combine [Pd(η3−C3​H5​)Cl]2​ (1.0 mol%) and the synthesized phosphoramidite ligand (2.2 mol%) in anhydrous dichloromethane (DCM, 2.0 mL). Stir at room temperature for 30 minutes.

    • Causality: A slight excess of ligand (2.2 vs 2.0) ensures complete formation of the active monomeric PdL∗ species. If unligated Pd is present, it will catalyze a background racemic reaction, plummeting the final ee.

  • Substrate Addition: Add the allylic acetate (e.g., 1,3-diphenylallyl acetate, 1.0 mmol) and the nucleophile (e.g., dimethyl malonate, 1.5 mmol) to the activated catalyst solution.

  • Base Addition: Add N,O -Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) and a catalytic amount of anhydrous potassium acetate (KOAc) (5 mol%).

    • Causality: BSA deprotonates the malonate under mildly basic conditions. Using strong inorganic bases (like NaH) can lead to base-catalyzed racemization of the enantioenriched product. The KOAc acts as an initiator to generate the active silyl enol ether from BSA.

  • Reaction & Workup: Stir the mixture at room temperature until TLC indicates complete consumption of the allylic acetate (typically 4–6 hours). Quench with saturated aqueous NH4​Cl , extract with DCM, dry over MgSO4​ , and purify via silica gel chromatography. Determine enantiomeric excess via chiral HPLC.

References

  • Self-Adaptable Tropos Catalysts. Accounts of Chemical Research.[Link]

  • Conformational Preferences of a Tropos Biphenyl Phosphinooxazoline–a Ligand with Wide Substrate Scope. ACS Catalysis.[Link]

  • Expedited Synthesis of Axially Chiral 3-Monosilyl and 3,3′-Bis-silyl Biphenols, Binaphthols, and Phosphoramidites Enabled by Catalytic Two-Fold C–H Silylation with a Traceless Acetal Directing Group. PMC.[Link]

  • A Chiral Phosphoramidite beyond Monodentate Coordination: Secondary π-Interactions Turn a Dangling Aryl into a Two-, Four-, or Six-Electron Donor in d6 and d8 Complexes. Organometallics.[Link]

Sources

Application

Application Note: Preparation and Catalytic Applications of Transition Metal Complexes Supported by 4,4'-Dimethoxy-[1,1'-biphenyl]-2,2'-diol

Executive Summary & Mechanistic Rationale The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of the supporting ligands. The compound [1,1'-Biphenyl]-2,2'-diol, 4,4'-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of the supporting ligands. The compound [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- (commonly referred to as 4,4'-dimethoxy-2,2'-biphenol) is a highly versatile bidentate scaffold. The methoxy groups at the 4,4'-positions act as strong electron-donating groups via resonance, significantly increasing the electron density on the phenolate oxygens.

This application note provides detailed, self-validating protocols for integrating this ligand into two distinct transition metal systems:

  • Direct O,O'-Chelation to Titanium(IV) : Generating robust Lewis acid catalysts for the ring-opening polymerization (ROP) of cyclic esters[1][2].

  • Indirect Coordination to Rhodium(I) via Phosphite Derivatization : Synthesizing highly active, regioselective hydroformylation catalysts used in advanced drug development and fine chemical synthesis[3][4].

Ligand Specifications & Quantitative Data

Understanding the physicochemical baseline of the ligand is critical for stoichiometric precision and solvent selection.

Table 1: Physicochemical Properties of 4,4'-Dimethoxy-[1,1'-biphenyl]-2,2'-diol

PropertyValue / Description
Chemical Formula C14H14O4
Molecular Weight 246.26 g/mol
Coordination Mode Bidentate (O,O')
Electronic Profile Strongly electron-donating (σ-donor)
Solubility Soluble in THF, Toluene, DCM; Insoluble in Hexane
Primary Utility Early transition metal chelation; Phosphite precursor

Protocol 1: Synthesis of[4,4'-Dimethoxy-2,2'-biphenolato]Titanium(IV) Diisopropoxide

Causality & Experimental Design

Early transition metals like Ti(IV) are highly oxophilic. The reaction between titanium tetraisopropoxide (Ti(OiPr)₄) and the biphenol ligand is thermodynamically driven by the chelate effect and the continuous removal of the volatile isopropanol byproduct[5]. The bidentate nature of the biphenol prevents the formation of highly cross-linked, insoluble Ti-O-Ti networks, which frequently occur with monodentate phenols, thereby maintaining a discrete, soluble, and catalytically active metal center[6].

Step-by-Step Methodology

Note: All manipulations must be performed under an inert Argon atmosphere using standard Schlenk techniques to prevent the premature hydrolysis of the Ti(IV) precursor[7].

  • Apparatus Preparation : Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a short-path distillation head under vacuum. Backfill with Argon (repeat 3 times).

  • Ligand Dissolution : Add 1.0 mmol (246.3 mg) of 4,4'-dimethoxy-2,2'-biphenol to the flask. Inject 20 mL of anhydrous toluene to completely dissolve the ligand.

  • Metal Addition : Using a gas-tight syringe, slowly add 1.0 mmol (approx. 296 µL) of Ti(OiPr)₄ to the stirring solution at room temperature.

    • Self-Validation Check: A rapid color change from colorless to yellow/orange serves as a visual confirmation of initial metal-ligand coordination[1].

  • Azeotropic Distillation : Heat the reaction mixture to 110°C using an oil bath. Distill off approximately 10 mL of the toluene/isopropanol azeotrope.

    • Causality: Removing the lower-boiling isopropanol drives the reversible equilibrium entirely to the right (Le Chatelier's principle), ensuring quantitative chelation[5].

  • Isolation : Cool the mixture to room temperature. Remove the remaining solvent under reduced pressure to yield the crude complex as a solid residue.

  • Purification : Recrystallize the residue from a bi-phasic mixture of anhydrous diethyl ether and pentane at -20°C to obtain the pure[Ti(4,4'-dimethoxybiphenolate)(OiPr)₂] complex.

Ti_Workflow A 1. Schlenk Flask Preparation (Flame-dry, Ar backfill) B 2. Ligand Dissolution (4,4'-dimethoxy-2,2'-biphenol in Toluene) A->B C 3. Metal Addition (Add 1.0 eq Ti(OiPr)4) B->C D 4. Azeotropic Distillation (110°C, remove isopropanol) C->D E 5. Isolation & Purification (Vacuum drying & Recrystallization) D->E

Caption: Workflow for the preparation of Titanium(IV) biphenolate complexes under inert atmosphere.

Protocol 2: Synthesis of Rhodium(I) Phosphite Complex for Hydroformylation

Causality & Experimental Design

Rhodium(I) is a soft d⁸ metal center. Hard oxygen donors (like the bare biphenol) do not form stable complexes with Rh(I) under the harsh reductive conditions of catalysis. By reacting the biphenol with PCl₃, we convert the hard O-donor into a soft P-donor (organophosphite). The phosphite ligand is a strong π-acceptor, stabilizing the low-valent Rh(I) center and preventing its reduction to Rh(0) black under H₂ pressure. The methoxy groups on the biphenyl backbone electronically tune the basicity of the phosphorus atom, accelerating the oxidative addition of H₂ during the hydroformylation cycle[3][4].

Step-by-Step Methodology
  • Phosphitylation of the Ligand : In a Schlenk flask, dissolve 2.0 mmol of 4,4'-dimethoxy-2,2'-biphenol and 4.5 mmol of anhydrous triethylamine (Et₃N) in 30 mL of anhydrous THF. Cool the solution to 0°C.

  • Reagent Addition : Dropwise add 1.0 mmol of Phosphorus trichloride (PCl₃). Stir the mixture for 2 hours, allowing it to warm to room temperature.

    • Self-Validation Check: The immediate precipitation of triethylamine hydrochloride (Et₃N·HCl) as a dense white solid provides visual validation of the substitution reaction's progress.

  • Filtration : Filter the suspension through a tightly packed pad of Celite under Argon to remove the amine salt. Concentrate the filtrate in vacuo to isolate the bulky bisphosphite ligand.

  • In Situ Complexation : In a high-pressure Parr reactor, dissolve 0.1 mmol of Dicarbonylacetylacetonato rhodium(I) [Rh(acac)(CO)₂] and 0.4 mmol of the synthesized phosphite ligand in 15 mL of anhydrous toluene.

  • Catalyst Activation : Seal the reactor and purge three times with Syngas (CO/H₂, 1:1). Pressurize to the desired operational pressure. The active catalytic hydride species,[Rh(phosphite)₂(CO)₂H], forms spontaneously in situ[3].

Rh_Catalytic_Cycle Pre Rh Precatalyst + Phosphite Cat Active Catalyst Rh(H)(CO)2(L)2 Pre->Cat Syngas (CO/H2) Coord Alkene Coordination Cat->Coord + Alkene Mig Migratory Insertion Coord->Mig Acyl CO Insertion (Acyl-Rh) Mig->Acyl + CO H2 H2 Oxidative Addition Acyl->H2 + H2 Prod Reductive Elimination H2->Prod Prod->Cat - Aldehyde

Caption: Rhodium-catalyzed hydroformylation cycle utilizing the synthesized organophosphite ligand.

Comparative Overview of Synthesized Complexes

Table 2: Application Profile of 4,4'-Dimethoxy-2,2'-biphenol Derived Complexes

Complex TypeLigand ModificationMetal CenterPrimary ApplicationKey Performance Metric
Ti(IV) Biphenolate None (Direct Chelation)Ti(OiPr)₄Ring-Opening Polymerization (ROP) of LactideHigh molecular weight polymers with narrow dispersity[8].
Rh(I) Phosphite Phosphitylation via PCl₃Rh(acac)(CO)₂Hydroformylation of terminal/internal olefinsExceptional regioselectivity for linear aldehydes[4].

References

  • US5288918A - Hydroformylation process - Google Patents Source: Google Patents URL
  • Radical and Ring-Opening Polymerizations with Aryl-Substituted Methylene-Bridged Titanium Bisphenolates Source: Organometallics - ACS Publications URL:[Link]

  • Synthesis and Molecular Structures of Some New Titanium(IV) Aryloxides Source: Journal of the American Chemical Society URL:[Link]

  • Product Class 10: Organometallic Complexes of Titanium Source: Thieme Connect URL:[Link]

  • US6025503A - Process for producing optically active titanium alkoxide complexes Source: Google Patents URL
  • Use of Titanium Complexes Bearing Diphenolate or Calix[n]arene Ligands in α-Olefin Polymerization and the ROP of Cyclic Esters Source: MDPI URL:[Link]

  • Ring-Opening Polymerisation of rac-Lactide Using a Calix[4]arene-Based Titanium (IV) Complex Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Analysis of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- and BINOL Ligands in Asymmetric Catalysis

The evolution of asymmetric catalysis is deeply intertwined with the design of C2-symmetric chiral diols. For decades, 1,1'-bi-2-naphthol (BINOL) has stood as the privileged, rigid scaffold for Lewis acid and transition...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of asymmetric catalysis is deeply intertwined with the design of C2-symmetric chiral diols. For decades, 1,1'-bi-2-naphthol (BINOL) has stood as the privileged, rigid scaffold for Lewis acid and transition metal catalysis[1]. However, the demand for highly modular, electronically tunable, and structurally adaptive ligands has driven the adoption of biphenol (BIPHEN) derivatives.

Specifically, [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- (hereafter referred to as 4,4'-diMeO-BIPHEN ) offers a unique combination of backbone flexibility and pronounced electron richness. This guide provides an objective, data-driven comparison of these two ligand classes, focusing on their structural divergence, catalytic performance, and experimental implementation.

Structural and Electronic Divergence

To understand why a catalyst succeeds or fails with a specific substrate, one must analyze the microenvironment created by the ligand. The differences between BINOL and 4,4'-diMeO-BIPHEN are fundamentally rooted in rigidity and electronic density.

Rigidity vs. Adaptive Flexibility

BINOL possesses a highly restricted dihedral angle (θ ≈ 90°) due to the steric clash of its extended naphthyl rings, ensuring stable atropisomerism and a deeply defined chiral pocket[2]. In contrast, the BIPHEN backbone is inherently more flexible. Unless sterically locked by massive substituents at the 6,6'-positions, 4,4'-diMeO-BIPHEN can dynamically adjust its bite angle to accommodate various transition states, functioning as an "adaptive" ligand.

Electronic Profile & The Meta-Methoxy Effect

In the 4,4'-diMeO-BIPHEN scaffold, the methoxy groups are located para to the C1-C1' biaryl linkage but meta to the C2-C2' hydroxyl groups. This creates a fascinating electronic dichotomy:

  • Inductive Effect: The meta-methoxy groups exert a negligible, slightly electron-withdrawing inductive pull (Hammett σm​ = +0.12) on the coordinating oxygens, maintaining a baseline Lewis basicity comparable to standard phenols.

  • Resonance Effect: The methoxy groups strongly donate electron density into the biphenyl π -system via resonance. This enriches the aromatic backbone, strengthening the C1-C1' biaryl bond and enhancing non-covalent π−π stacking interactions with incoming substrates—a feature largely absent in the relatively electron-neutral BINOL framework[3].

Performance in Asymmetric Catalysis

The structural differences between these ligands dictate their catalytic niches, most notably in[4].

  • BINOL in ARCM: Schrock and Hoveyda demonstrated that Mo-BINOL complexes are exceptionally selective for the ARCM of 1,7-dienes to form 6-membered rings[4]. The rigid, deep chiral pocket of BINOL perfectly accommodates the sterically demanding metallocyclobutane transition state required for 6-membered ring formation.

  • BIPHEN in ARCM: Conversely, Mo-BIPHEN complexes excel in the formation of 5-membered rings from 1,6-dienes[5]. The adaptive flexibility of the BIPHEN backbone allows it to wrap around the smaller transition state, providing superior enantiocontrol where BINOL fails.

Furthermore, when converted into phosphoramidite ligands for late-transition-metal catalysis (e.g., Rh or Pd), the electron-rich backbone of 4,4'-diMeO-BIPHEN increases the σ -donor strength of the phosphorus atom compared to BINOL-derived ligands, accelerating oxidative addition steps.

Quantitative Data Comparison

Table 1: Physicochemical & Electronic Parameters

FeatureBINOL4,4'-diMeO-BIPHEN
Backbone Rigidity High (Stable Atropisomers)Moderate (Flexible, Adaptive)
Dihedral Angle ( θ ) ~90° (Restricted)~45–90° (Dynamic)
Electronic Nature of Aryl Ring Extended π -system (Naphthyl)Electron-rich (Methoxy-substituted)
Phenoxide Basicity ModerateModulated (meta-OMe effect)
Optimal Metathesis Target 6-Membered Rings (ARCM)5-Membered Rings (ARCM)

Table 2: Comparative Catalytic Performance in Mo-Catalyzed ARCM

Catalyst SystemSubstrate TypeTarget Ring SizeYield (%)Enantiomeric Excess (ee %)
Mo-BINOL 1,7-diene6-membered>90%>95%
Mo-BIPHEN 1,7-diene6-membered<50%<40%
Mo-BINOL 1,6-diene5-membered~60%~50%
Mo-BIPHEN 1,6-diene5-membered>95%>98%

(Data aggregated from Schrock & Hoveyda comparative studies,[4])

Visualizing the Catalytic Logic

Ligand_Comparison Substrate Achiral Diene Substrate BINOL_Cat Mo-BINOL Catalyst (Rigid Pocket) Substrate->BINOL_Cat Coordination BIPHEN_Cat Mo-BIPHEN Catalyst (Flexible Pocket) Substrate->BIPHEN_Cat Coordination TS_6 Sterically Demanding TS (1,7-diene) BINOL_Cat->TS_6 Metallocyclobutane TS_5 Adaptive TS (1,6-diene) BIPHEN_Cat->TS_5 Metallocyclobutane Prod_6 6-Membered Ring (High ee) TS_6->Prod_6 Cycloreversion Prod_5 5-Membered Ring (High ee) TS_5->Prod_5 Cycloreversion

Fig 1. Divergent transition state pathways for Mo-catalyzed ARCM using BINOL vs. BIPHEN ligands.

Experimental Protocols & Methodologies

The following protocol details the synthesis of the active Mo-alkylidene catalyst using either diol ligand and the subsequent execution of an ARCM reaction.

Protocol: Synthesis and Application of Mo-Diolate Catalysts

Step 1: Ligand Deprotonation (Self-Validating Step)

  • Procedure: In a nitrogen-filled glovebox, dissolve 1.0 mmol of the selected diol (BINOL or 4,4'-diMeO-BIPHEN) in 10 mL of anhydrous THF. Cool to 0 °C. Slowly add 2.1 mmol of Potassium Hydride (KH).

  • Causality & Validation: KH is strictly chosen over alkyl lithium reagents to prevent nucleophilic attack on the methoxy groups of the BIPHEN backbone. The evolution of H₂ gas acts as a self-validating visual indicator . Once bubbling ceases, the deprotonation is complete, ensuring no unreacted diol remains to poison the metal center and erode enantioselectivity[4].

Step 2: Metalation

  • Procedure: Add the resulting dipotassium diolate solution dropwise to a pre-cooled (-30 °C) solution of Mo(NAr)(CHCMe2​Ph)(OTf)2​ (1.0 mmol) in THF. Stir for 2 hours while warming to room temperature.

  • Causality: The low temperature is critical to suppress the bimolecular decomposition of the highly reactive Mo-alkylidene intermediate. The biphenol's flexibility allows rapid chelation, displacing the triflate ligands efficiently[5].

Step 3: Purification and Catalysis

  • Procedure: Remove the solvent in vacuo, extract the residue with pentane to precipitate KOTf, and filter through Celite. Concentrate the filtrate to yield the active catalyst. For ARCM, add 5 mol% of this catalyst to a 0.1 M solution of the diene substrate in C6​D6​ and monitor via ¹H NMR.

  • Causality: Utilizing C6​D6​ enables real-time kinetic monitoring of the metallocyclobutane intermediates without the need for destructive sampling, preserving the integrity of the moisture-sensitive catalytic cycle.

Workflow Step1 Diol Precursor (BINOL / 4,4'-diMeO-BIPHEN) Step2 Deprotonation (KH, THF, 0 °C) Step1->Step2 H2 Evolution (Self-Validating) Step3 Metalation (Mo-Alkylidene, -30 °C) Step2->Step3 Inert Atmosphere Step4 Purification (Recrystallization) Step3->Step4 Remove KOTf Step5 Active Catalyst Ready for ARCM Step4->Step5 >70% Yield

Fig 2. Self-validating Schlenk workflow for the synthesis of chiral Mo-alkylidene catalysts.

References

  • Modified BINOL Ligands in Asymmetric Catalysis Chemical Reviews (ACS Publications) URL:[Link][1],[3]

  • Chiral Mo−Binol Complexes: Activity, Synthesis, and Structure. Efficient Enantioselective Six-Membered Ring Synthesis through Catalytic Metathesis Journal of the American Chemical Society (ACS Publications) URL:[Link][4],[5]

  • Catalytic Asymmetric Olefin Metathesis Angewandte Chemie International Edition (Wiley) URL:[Link]

  • Regioselective Substitution of BINOL Chemical Reviews (ACS Publications) URL:[Link][2]

Sources

Comparative

HPLC Method Validation for the Enantiomeric Excess of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-

An authoritative comparison guide for the high-performance liquid chromatographic (HPLC) method validation of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- enantiomeric excess (ee%). Executive Summary Accurate determination...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide for the high-performance liquid chromatographic (HPLC) method validation of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- enantiomeric excess (ee%).

Executive Summary

Accurate determination of enantiomeric excess (ee%) is a critical quality attribute in the synthesis of chiral building blocks and catalysts. [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- exhibits axial chirality (atropisomerism) due to restricted rotation around the C1-C1' biaryl bond, sterically hindered by the bulky ortho-hydroxyl groups.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the enantioseparation of this specific biphenyl derivative. Furthermore, it establishes a self-validating, ICH Q2-compliant experimental protocol, ensuring that your analytical workflow is driven by thermodynamic causality rather than empirical guesswork.

The Atropisomeric Challenge & Mechanistic Rationale

To separate the enantiomers of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, the analytical system must exploit the transient diastereomeric complexes formed between the analyte and the chiral selector.

The electron-donating 4,4'-methoxy groups significantly increase the electron density of the biphenyl system. This structural nuance strengthens the π-π interactions with the aromatic rings of the CSP. Concurrently, the 2,2'-hydroxyl groups act as primary hydrogen bond donors , docking into the carbamate linkages of polysaccharide-based columns.

CSP_Mechanism Analyte [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- (Electron-Rich Atropisomer) HBond Hydrogen Bonding (Diol & Carbamate) Analyte->HBond PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Steric Steric Inclusion (Chiral Grooves) Analyte->Steric CSP Polysaccharide CSP (Chiral Selector) CSP->HBond CSP->PiPi CSP->Steric Resolution Enantiomeric Resolution (Baseline Separation) HBond->Resolution PiPi->Resolution Steric->Resolution

Fig 1: Tripartite chiral recognition mechanism between the biphenyl analyte and polysaccharide CSPs.

Objective Comparison of Chiral Stationary Phases (CSPs)

Selecting the correct CSP dictates the success of the method. We compare three distinct column architectures based on 1 [1].

  • Coated Amylose (e.g., Chiralpak AD-H): Features an amylose tris(3,5-dimethylphenylcarbamate) selector. The helical twist of amylose forms a highly inclusive cavity. For[1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, this phase typically yields the highest selectivity (α) because the spatial arrangement of the carbamate groups perfectly aligns with the analyte's diols.

  • Coated Cellulose (e.g., Chiralcel OD-H): Utilizes the same phenylcarbamate derivative but on a cellulose backbone. The different linear conformation often results in shallower inclusion cavities. While effective, it frequently exhibits lower resolution (Rs) for bulky biphenyls compared to amylose [2].

  • Immobilized Polysaccharides (e.g., Chiralpak IA/IC): The chiral selector is covalently bonded to the silica matrix. Causality note: This immobilization prevents the CSP from dissolving in "forbidden" solvents. If the analyte suffers from poor solubility in hexane/isopropanol, an immobilized column allows the use of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) as the mobile phase, drastically shifting the selectivity profile [3].

Table 1: Comparative CSP Performance Data (Representative)
Chiral Stationary PhaseOptimized Mobile Phase (v/v)Ret. Time (R) (min)Ret. Time (S) (min)Selectivity (α)Resolution (Rs)
Chiralpak AD-H Hexane / IPA (90:10)8.411.21.453.8
Chiralcel OD-H Hexane / IPA (90:10)9.110.51.181.6
Chiralpak IA Hexane / DCM (80:20)7.59.81.383.1

Data Interpretation: Chiralpak AD-H provides superior baseline resolution in standard normal-phase conditions, making it the primary candidate for validation.

Self-Validating Experimental Protocol

A robust analytical method must act as a self-validating system. The following step-by-step protocol embeds ICH Q2(R2) guidelines directly into the workflow, ensuring that any deviation in column health or mobile phase preparation is caught before data acquisition.

Validation_Workflow Screening 1. CSP Screening (AD-H, OD-H, IA) Optimization 2. Method Optimization (Mobile Phase, Temp) Screening->Optimization Select CSP Validation 3. ICH Q2 Validation (Linearity, Accuracy) Optimization->Validation Lock Method Application 4. ee% Determination (Routine Analysis) Validation->Application Validated

Fig 2: Step-by-step logical workflow for chiral HPLC method development and ICH Q2 validation.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Causality: The non-polar hexane forces the analyte's polar diols to interact with the CSP. The 10% IPA acts as a competitor for hydrogen bonding sites, preventing excessive retention times and peak broadening.

  • Sample Diluent: Dissolve the [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- standard in the mobile phase to prevent solvent-shock peak distortion. Prepare a nominal concentration of 1.0 mg/mL.

Step 2: System Suitability Testing (SST) - The Daily Gatekeeper

Before running unknown samples, inject a racemic mixture (50:50 R/S) to validate system thermodynamics.

  • Set flow rate to 1.0 mL/min and column temperature to 25°C.

    • Causality: Chiral recognition is an enthalpy-driven, exothermic process. Strict temperature control at 25°C prevents retention time drift caused by ambient laboratory fluctuations.

  • Acceptance Criteria: Enantiomeric Resolution ( Rs​ ) must be ≥1.5 (baseline separation). Tailing factor ( T ) must be ≤1.5 . If these fail, the system is invalid, and the column must be regenerated or mobile phase remixed.

Step 3: Linearity, Accuracy, and Precision Validation
  • Linearity: Inject calibration standards at 10%, 25%, 50%, 100%, and 120% of the nominal concentration. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known quantities of the minor enantiomer into the major enantiomer at 50%, 100%, and 150% of the specification limit (e.g., 0.5% ee). Calculate the percentage recovered.

  • Precision: Perform 6 replicate injections of the 100% nominal standard. The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤2.0% .

Quantitative Validation Data

The table below summarizes the expected validation metrics for this method, demonstrating its reliability for rigorous drug development or catalytic research applications.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Acceptance CriterionObserved ResultSystem Status
System Suitability ( Rs​ ) Rs​≥1.5 3.8PASS
Linearity ( R2 ) R2≥0.999 (over 10-120%)0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%PASS
Method Precision (RSD) ≤2.0% (n=6)0.7%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPASS

Conclusion

For the precise determination of enantiomeric excess of [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, coated amylose-based CSPs (such as Chiralpak AD-H) operating in normal-phase mode provide superior thermodynamic interactions and baseline resolution compared to cellulose analogues. By strictly adhering to the causality-driven protocol and self-validating system suitability checks outlined above, researchers can guarantee the scientific integrity and reproducibility of their chiral analytical data.

References

  • High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. ResearchGate.
  • Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC. ACS Publications.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- proper disposal procedures

The handling and disposal of complex organic intermediates require a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- (CAS: 1562...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of complex organic intermediates require a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- (CAS: 156206-33-6) is a highly versatile substituted biphenyl diol utilized extensively as a chiral ligand scaffold, a building block in materials science, and a key intermediate in medicinal chemistry [1].

However, its structural features—specifically the hydrophobic biphenyl core and the reactive phenolic hydroxyl groups—dictate strict operational and disposal protocols. This guide provides a comprehensive, self-validating methodology for the safe handling, segregation, and disposal of this compound, designed specifically for drug development professionals and process chemists.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties that drive the compound's hazard profile.

PropertyData / Description
Chemical Name [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy-
CAS Number 156206-33-6
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Physical State Crystalline Solid
Solubility Insoluble in water; Soluble in Methanol, Ethyl Acetate, Dichloromethane (DCM)
GHS Classification Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic (Category 2/3)
Mechanistic Causality of Hazards
  • Skin and Eye Irritation: The hydroxyl (-OH) groups at the 2,2' positions are phenolic. Phenols act as weak acids and can disrupt cellular membranes and denature proteins upon contact, leading to localized irritation or chemical burns[2].

  • Aquatic Toxicity: The biphenyl scaffold is highly lipophilic (possessing a high partition coefficient, logP ). If discharged into the environment, it resists rapid aqueous hydrolysis and readily bioaccumulates in the lipid tissues of aquatic organisms, causing long-lasting ecological disruption [3].

Operational Safety & Handling Protocol

Before generating waste, operational safety must be established. The following protocol ensures a self-validating system where exposure risks are minimized at the source.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized crystalline dust.

  • Personal Protective Equipment (PPE): Don standard organic-handling PPE: Nitrile gloves (minimum 4 mil thickness to prevent permeation by residual solvents), wrap-around safety goggles, and a flame-resistant lab coat.

  • Static Dissipation: Because the compound is a dry organic powder, utilize anti-static weighing boats and grounded spatulas to prevent electrostatic discharge, which could ignite co-located solvent vapors.

  • Verification Step: Inspect the workspace post-transfer using a UV lamp (if applicable, as many biphenyls fluoresce) or visual inspection against a contrasting background to ensure no micro-spills remain on the balance or benchtop.

Waste Segregation & Storage Strategy

The fundamental rule of organic waste disposal is segregation by halogen content . Mixing [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- with the wrong solvent stream can create severe downstream hazards during environmental processing.

WasteSegregation Waste Generate Waste: [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- IsSolid Pure Solid / Powder? Waste->IsSolid SolidBin Solid Non-Halogenated Organic Waste IsSolid->SolidBin Yes IsHalogenated Dissolved in Halogenated Solvent? (e.g., DCM) IsSolid->IsHalogenated No (Solution) Incineration High-Temp Incineration (EPA/RCRA Compliant) SolidBin->Incineration HalBin Liquid Halogenated Organic Waste IsHalogenated->HalBin Yes NonHalBin Liquid Non-Halogenated Organic Waste IsHalogenated->NonHalBin No (e.g., EtOAc, MeOH) HalBin->Incineration NonHalBin->Incineration

Caption: Decision matrix for the segregation and disposal of biphenyl diol waste streams.

The Causality of Segregation: Dioxin Prevention

When biphenyl derivatives are sent for disposal, they are destroyed via high-temperature incineration (>1000°C). If [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- is improperly mixed with halogenated solvents (like Chloroform or DCM), the incineration process can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) —highly toxic environmental pollutants. Therefore, strict routing into non-halogenated streams (unless the reaction inherently required a halogenated solvent) is a critical compliance mandate [4].

Step-by-Step Disposal Procedures

Protocol A: Routine Laboratory Disposal
  • State Characterization: Determine if the waste is a pure solid (e.g., expired reagent, contaminated filter paper) or a liquid solution (e.g., reaction mother liquor).

  • Container Selection: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined glass containers. Do not use low-density plastics, as residual organic solvents can permeate the walls over time.

  • Transfer & Containment: Funnel the waste into the designated container. Leave at least 20% headspace to account for vapor pressure expansion.

  • Labeling: Immediately affix a GHS-compliant label stating: "Hazardous Waste - Non-Halogenated Organics (Contains Biphenyl Diol Derivatives)." Include the accumulation start date.

  • Secondary Containment: Place the sealed container in a secondary spill tray within a designated, ventilated flammables/organics storage cabinet until collection by a licensed hazardous waste vendor.

Protocol B: Spill Response and Cleanup

A spill compromises containment and requires immediate, systematic remediation to prevent environmental discharge.

SpillResponse Start Spill Detected: [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy- PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE State Assess Physical State PPE->State Solid Solid Powder Spill State->Solid Liquid Solution Spill (e.g., in EtOAc/DCM) State->Liquid AbsorbSolid Dampen with Ethanol Sweep into Solid Waste Solid->AbsorbSolid AbsorbLiquid Use Inert Absorbent (Vermiculite/Sand) Liquid->AbsorbLiquid Wash Solvent Wash (Ethanol) Followed by Soap & Water AbsorbSolid->Wash AbsorbLiquid->Wash Dispose Transfer to Hazardous Organic Waste Container Wash->Dispose

Caption: Workflow for safe spill response and containment of [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-.

Spill Execution Steps:

  • Isolation: Cordon off the area to prevent tracking the chemical across the laboratory.

  • Suppression (For Solids): Do not dry-sweep the powder, as this aerosolizes the irritant. Lightly dampen an absorbent pad with ethanol (in which the compound is soluble) and gently wipe the powder inward.

  • Absorption (For Liquids): If spilled as a solution, deploy an inert absorbent like vermiculite or diatomaceous earth. Avoid combustible absorbents like sawdust.

  • Chemical Decontamination: Because the biphenyl core is highly hydrophobic, water alone will not clean the surface. Perform a secondary wipe-down using ethanol or isopropanol to solubilize and remove residual compound, followed by a final wash with standard laboratory detergent and water.

  • Disposal: Place all contaminated wipes, pads, and PPE into a solid hazardous waste bag, seal it, and label it for incineration.

Environmental Impact & Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental protection frameworks, [1,1-Biphenyl]-2,2-diol, 4,4-dimethoxy- must never be discharged into municipal wastewater systems or standard landfills [4].

The gold standard for its disposal is High-Temperature Incineration . At temperatures exceeding 1000°C, the stable aromatic resonance of the biphenyl rings is broken down, driving complete oxidative degradation. This process converts the compound entirely into carbon dioxide ( CO2​ ) and water vapor ( H2​O ), permanently neutralizing its aquatic toxicity and eliminating the risk of environmental bioaccumulation.

References

  • NextSDS. "[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-(9CI) - Chemical Substance Information". NextSDS Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol". PubChem. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Disposal Guidelines". EPA Official Site. Available at: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like [1,1'-Biphenyl]-2,2'-diol, 4,4'-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy-, a substituted biphenyl diol, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

The Core Principle: A Multi-Barrier Defense

Effective chemical safety hinges on a multi-barrier system where PPE serves as the final, critical line of defense after engineering controls (like fume hoods) and administrative controls (safe work practices).[5] Your choice of PPE must be directly informed by a risk assessment of the specific procedure you are performing.

Hazard-Informed PPE Selection

Based on the hazard profile of analogous compounds, the primary routes of exposure are dermal contact, eye contact, and inhalation of airborne dust particles.[1][3][6] The following PPE is mandated to mitigate these risks.

Summary of Mandatory PPE
Protection Area Required PPE Rationale & Key Specifications
Eye & Face ANSI Z87.1-rated Safety GogglesProtects against dust particles and accidental splashes. Standard safety glasses are insufficient.[6]
Face Shield (when splashing is possible)To be worn over safety goggles during bulk transfers or when handling solutions.[7]
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)Biphenyls are aromatic hydrocarbons; nitrile and neoprene offer reliable protection.[8] Always use a double-gloving technique.
Body Fully-Buttoned Laboratory CoatProvides a primary barrier against incidental contact and minor spills.
Chemical-Resistant ApronRecommended for procedures involving larger quantities (>50g) or significant splash potential.
Respiratory NIOSH-Approved Respirator (N95 or higher)Required when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.[7][9]

Operational Protocols: Beyond Just Wearing It

The effectiveness of PPE is determined by its correct use. The following procedural steps are critical for minimizing exposure risk.

Step-by-Step PPE Donning (Putting On) Protocol
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • First Pair of Gloves: Don the inner pair of nitrile gloves, ensuring they fit snugly.

  • Laboratory Coat: Put on your lab coat and fasten all buttons completely.

  • Respiratory Protection (if required): Perform a seal check for your respirator according to manufacturer instructions.

  • Eye & Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Second Pair of Gloves: Don the outer pair of gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Step-by-Step PPE Doffing (Taking Off) Protocol

The goal of doffing is to remove PPE without contaminating yourself. This sequence is paramount.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them immediately in a designated hazardous waste container.[7]

  • Face Shield/Goggles: Remove eye and face protection from the back to the front, avoiding contact with the front surface.

  • Laboratory Coat: Unbutton the coat and roll it outwards and downwards, ensuring the contaminated exterior is contained within the roll.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands with soap and water.

// Node Definitions start [label="Start: Handling\n[1,1'-Biphenyl]-2,2'-diol,4,4'-dimethoxy-", fillcolor="#F1F3F4", fontcolor="#202124"]; check_hood [label="Is the procedure performed\nin a certified chemical fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_dust [label="Is there potential for\naerosol or dust generation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_splash [label="Is there a significant\nsplash risk (e.g., bulk transfer)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// PPE Level Nodes base_ppe [label="Mandatory Base PPE:\n- Double Nitrile/Neoprene Gloves\n- Lab Coat\n- Safety Goggles", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_respirator [label="Add NIOSH-Approved\nRespirator (N95+)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_faceshield [label="Add Face Shield\n(over goggles)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ppe [label="Final PPE Configuration Assembled", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> base_ppe [label=" Always Required"]; base_ppe -> check_hood;

check_hood -> check_dust [label="Yes"]; check_hood -> add_respirator [label="No"]; add_respirator -> check_dust;

check_dust -> check_splash [label="No"]; check_dust -> add_respirator [label="Yes"];

check_splash -> end_ppe [label="No"]; check_splash -> add_faceshield [label="Yes"]; add_faceshield -> end_ppe; } Caption: PPE selection workflow based on experimental conditions.

Disposal Plan: Completing the Safety Lifecycle

All disposable PPE used while handling [1,1'-Biphenyl]-2,2'-diol, 4,4'-dimethoxy- must be considered hazardous waste.

  • Gloves, wipes, and other contaminated disposables: Place immediately into a clearly labeled, sealed hazardous waste container.[1][7]

  • Do not discard in regular trash.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

By adhering to these rigorous PPE protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This guide serves as a foundational resource, but it is crucial to always consult your institution's specific safety policies and the latest regulatory standards.

References

  • NextSDS. [1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-(9CI) - Chemical Substance Information. [Link]

  • New Jersey Department of Health. (1998). Biphenyl - Hazardous Substance Fact Sheet. [Link]

  • University of Pittsburgh. Glove Selection - Examples of Chemical Resistance of Common Glove Materials. [Link]

  • University of California, Berkeley. Resistance To Chemicals of Common Glove Materials. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet - 4-Methoxybiphenyl. [Link]

  • U.S. Environmental Protection Agency (EPA). Hand Protection Chemical Resistance Guide. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16484, 1,1'-Biphenyl, 4,4'-dimethoxy-. [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • National Center for Biotechnology Information. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • BradyPLUS. INDIVIDUAL PPE. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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